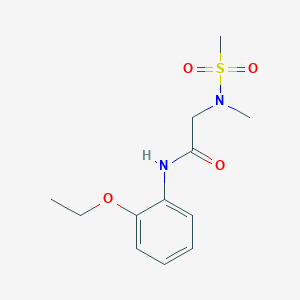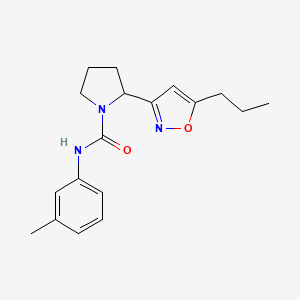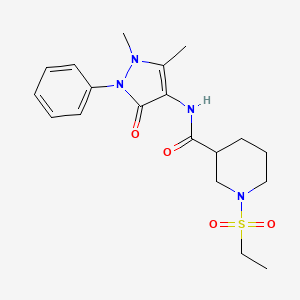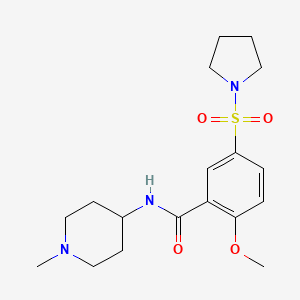
N~1~-(2-ethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(2-ethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as EMG-1, is a compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. EMG-1 belongs to the family of glycine transporter 2 (GlyT2) inhibitors, which are known to modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in regulating brain function, and its dysregulation has been implicated in several neurological disorders.
Mecanismo De Acción
EMG-1 acts as a N~1~-(2-ethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide inhibitor, which prevents the reuptake of glycine into presynaptic neurons and glial cells, leading to increased extracellular glycine levels. This, in turn, enhances NMDA receptor function, which is critical for synaptic plasticity and learning and memory processes. The increased NMDA receptor function has been shown to improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
EMG-1 has been shown to increase the levels of glycine in the brain, leading to enhanced NMDA receptor function. This, in turn, has been shown to improve cognitive function and reduce symptoms of neurological disorders. EMG-1 has also been shown to have analgesic effects, reducing chronic pain in animal models. Additionally, EMG-1 has been shown to have neuroprotective effects, reducing neuronal damage in animal models of ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMG-1 has several advantages for lab experiments, including its high potency and selectivity for N~1~-(2-ethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide inhibition. This allows for precise modulation of glycine levels in the brain, leading to enhanced NMDA receptor function. However, EMG-1 has several limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of EMG-1 on brain function and behavior are not well understood, and further research is needed to fully characterize its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on EMG-1. One area of interest is the potential use of EMG-1 as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully characterize the long-term effects of EMG-1 on brain function and behavior. Finally, the development of more potent and selective N~1~-(2-ethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide inhibitors could lead to improved therapeutic options for neurological disorders.
Aplicaciones Científicas De Investigación
EMG-1 has been extensively studied for its potential as a therapeutic agent for several neurological disorders, including schizophrenia, depression, and chronic pain. Glycine is an important modulator of N-methyl-D-aspartate (NMDA) receptor function, and its dysregulation has been implicated in the pathophysiology of these disorders. EMG-1 acts as a N~1~-(2-ethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide inhibitor, which increases the levels of glycine in the brain, leading to enhanced NMDA receptor function. This, in turn, has been shown to improve cognitive function and reduce symptoms of schizophrenia and depression.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-18-11-8-6-5-7-10(11)13-12(15)9-14(2)19(3,16)17/h5-8H,4,9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWWMYMVJOEDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-methylbutyl)thio]-1,3,5-triazin-2-amine](/img/structure/B4462338.png)
![3-(3-isopropyl-1H-pyrazol-5-yl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4462339.png)

![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B4462346.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B4462350.png)


![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B4462364.png)
![N-(4-isopropylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4462370.png)

![N-[3-(2-ethoxyphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462378.png)
![7-(2-chlorophenyl)-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4462397.png)

![2-({3-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4462410.png)